

# 2,2'-Ethylidenebis(4,6-di-tert-butylphenol)

## molecular structure and reactivity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

**Compound Name:** 2,2'-Ethylidenebis(4,6-di-tert-butylphenol)

**Cat. No.:** B1294883

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An In-depth Technical Guide: **2,2'-Ethylidenebis(4,6-di-tert-butylphenol)**

### Abstract

This technical guide provides a comprehensive overview of **2,2'-Ethylidenebis(4,6-di-tert-butylphenol)**, a sterically hindered phenolic antioxidant. It is a compound of significant industrial importance, primarily utilized as a stabilizer to prevent oxidative degradation in polymers, plastics, and elastomers. This document details its molecular structure, physicochemical properties, and core reactivity, with a specific focus on its antioxidant mechanism. Furthermore, it presents detailed experimental protocols for its synthesis and analysis, designed for researchers, scientists, and professionals in drug development and material science. All quantitative data is systematically organized into tables for clarity, and key processes are visualized using diagrams to facilitate understanding.

## Molecular Structure and Identification

**2,2'-Ethylidenebis(4,6-di-tert-butylphenol)** is a symmetrical molecule characterized by two 4,6-di-tert-butylphenol units linked by an ethylidene bridge at the ortho positions (2,2') relative to the hydroxyl groups. The defining feature of its structure is the presence of bulky tert-butyl groups flanking the phenolic hydroxyls. This steric hindrance is fundamental to its function as a high-performance antioxidant.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2,4-ditert-butyl-6-[1-(3,5-ditert-butyl-2-hydroxyphenyl)ethyl]phenol <sup>[1][2]</sup>
CAS Number	35958-30-6 <sup>[1][3][4][5][6]</sup>
Molecular Formula	C <sub>30</sub> H <sub>46</sub> O <sub>2</sub> <sup>[1][3][4][5][6]</sup>
Molecular Weight	438.69 g/mol <sup>[4][6]</sup>
SMILES	CC(C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)O)C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)O <sup>[1]</sup>
InChI Key	DXCHWXWXYPEZKM-UHFFFAOYSA-N <sup>[1][5]</sup>
Synonyms	Isonox 129, Vanox 1290, Anox 29, Tinogard NOA, Tetrabutyl ethyldenebisphenol <sup>[1][3][5][6]</sup>

## Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are well-documented, reflecting its solid, high-melting-point nature and its high lipophilicity.

Table 2: Physicochemical Properties

Property	Value	Reference
Physical Form	Solid	
Melting Point	161-164 °C	<a href="#">[3]</a> <a href="#">[4]</a>
Boiling Point	464.8 ± 40.0 °C (Predicted)	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[7]</a>
Density	0.975 ± 0.06 g/cm³ (Predicted)	<a href="#">[2]</a> <a href="#">[3]</a>
Flash Point	177.7 °C to >380 °C (Values vary significantly by source)	<a href="#">[3]</a> <a href="#">[8]</a>
pKa	11.28 ± 0.50 (Predicted)	<a href="#">[3]</a> <a href="#">[7]</a>
LogP	8.4 to 10.1 (Predicted, method-dependent)	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[9]</a>
Topological Polar Surface Area	40.5 Å²	<a href="#">[1]</a> <a href="#">[3]</a>

Table 3: Spectroscopic Data Summary

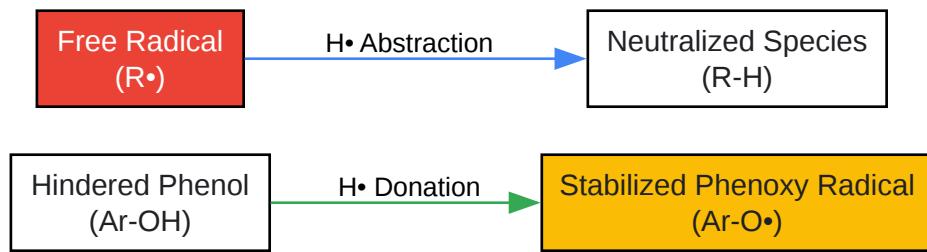
Spectroscopy	Key Features
<sup>1</sup> H NMR	Expected signals include: singlets for tert-butyl protons, distinct signals for aromatic protons, a quartet for the methine (CH) proton of the ethylidene bridge, a doublet for the methyl (CH <sub>3</sub> ) protons of the bridge, and a broad singlet for the sterically hindered hydroxyl (OH) protons.
<sup>13</sup> C NMR	Aromatic carbons, quaternary carbons of the tert-butyl groups, methyl and methine carbons of the bridge, and the carbon bearing the hydroxyl group are expected to show distinct signals.
Infrared (IR)	A characteristic broad absorption band for the O-H stretch (phenolic) around 3500-3650 cm <sup>-1</sup> (sharp due to steric hindrance preventing strong H-bonding), C-H stretching bands for alkyl groups just below 3000 cm <sup>-1</sup> , and aromatic C=C stretching bands in the 1500-1600 cm <sup>-1</sup> region. <a href="#">[5]</a>
Mass Spectrometry (MS)	The electron ionization mass spectrum would show the molecular ion peak (M <sup>+</sup> ) at m/z 438. The fragmentation pattern would likely involve cleavage at the ethylidene bridge, leading to prominent fragment ions. <a href="#">[1]</a> <a href="#">[5]</a>

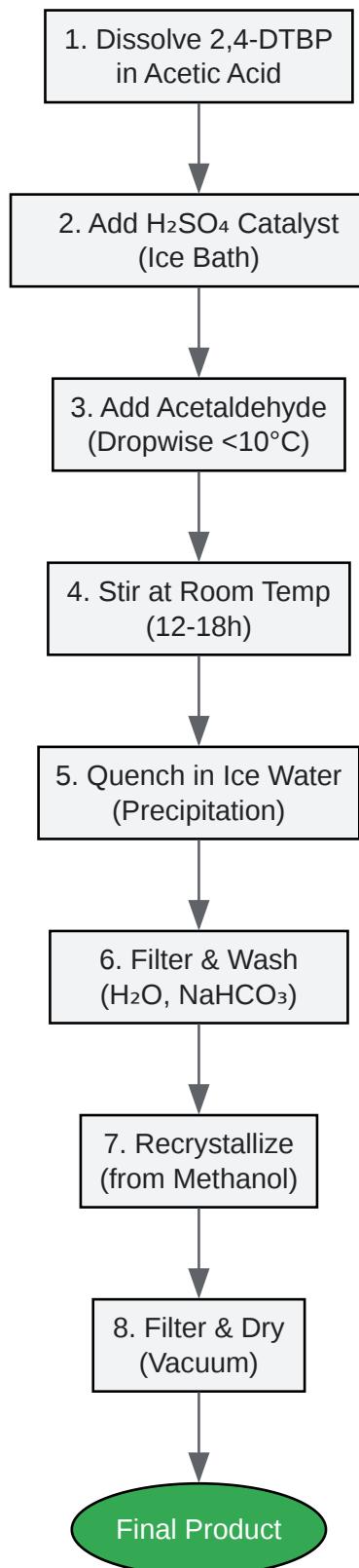
## Core Reactivity: The Antioxidant Mechanism

The primary function of **2,2'-Ethylidenebis(4,6-di-tert-butylphenol)** is to inhibit oxidation by scavenging free radicals. This reactivity is dictated by the phenolic hydroxyl groups and the steric hindrance provided by the adjacent tert-butyl groups.

The mechanism involves the donation of a hydrogen atom from one of the phenolic hydroxyl groups to a highly reactive free radical (e.g., a peroxy radical, ROO<sup>•</sup>) that is propagating an oxidation chain reaction. This process neutralizes the radical, terminating the chain. The resulting phenoxy radical is significantly stabilized by two factors:

- Resonance Delocalization: The unpaired electron on the oxygen atom is delocalized across the aromatic ring.
- Steric Hindrance: The bulky tert-butyl groups at the ortho positions physically block the radical center on the oxygen atom, preventing it from participating in further undesirable reactions. This steric shielding is crucial for its efficacy as a primary antioxidant.





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- To cite this document: BenchChem. [2,2'-Ethylidenebis(4,6-di-tert-butylphenol) molecular structure and reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294883#2-2-ethylidenebis-4-6-di-tert-butylphenol-molecular-structure-and-reactivity>]

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